molecular formula C20H23NO3S2 B2560818 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one CAS No. 1797204-95-5

3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one

Cat. No.: B2560818
CAS No.: 1797204-95-5
M. Wt: 389.53
InChI Key: GZJKZWIQTMBUBF-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one is a complex organic compound that features a benzenesulfonyl group, a thiazepane ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the formation of the thiazepane ring followed by the introduction of the benzenesulfonyl group and the propanone moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one can undergo various chemical reactions including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. It might exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other sulfonyl-containing thiazepanes or related structures. Examples could be:

  • 3-(benzenesulfonyl)-1-(4-phenyl-1,4-thiazepan-4-yl)propan-1-one
  • 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)butan-1-one

Uniqueness

The uniqueness of 3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one might lie in its specific combination of functional groups and ring structures, which could confer unique chemical and biological properties.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-(7-phenyl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S2/c22-20(12-16-26(23,24)18-9-5-2-6-10-18)21-13-11-19(25-15-14-21)17-7-3-1-4-8-17/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJKZWIQTMBUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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